3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex heterocyclic compound that combines the structural features of benzoxazole and benzotriazinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzoxazole Moiety: This step involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions to form the benzoxazole ring.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Cyclization to Benzotriazinone: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or its derivatives, to form the benzotriazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalytic systems to enhance yield and purity. Catalysts such as metal nanoparticles or ionic liquids can be used to facilitate the reactions under milder conditions and with higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole and benzotriazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, 3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can engage in hydrogen bonding and π-π interactions, while the benzotriazinone ring can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aryl benzoxazoles share the benzoxazole core but differ in their substituents and overall structure.
Benzotriazinone Derivatives: Similar compounds include various benzotriazinones with different substituents on the triazine ring.
Uniqueness
3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the combination of benzoxazole and benzotriazinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10N4O2S |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C15H10N4O2S/c20-14-10-5-1-2-6-11(10)17-18-19(14)9-22-15-16-12-7-3-4-8-13(12)21-15/h1-8H,9H2 |
InChI Key |
YNQINNDSPOGBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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